molecular formula C19H25ClN2O3 B6037292 3-[benzyl(methyl)amino]-N-(2,5-dimethoxyphenyl)propanamide;hydrochloride

3-[benzyl(methyl)amino]-N-(2,5-dimethoxyphenyl)propanamide;hydrochloride

Cat. No.: B6037292
M. Wt: 364.9 g/mol
InChI Key: DTZZOISGKSQQCX-UHFFFAOYSA-N
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Description

3-[benzyl(methyl)amino]-N-(2,5-dimethoxyphenyl)propanamide;hydrochloride is a synthetic compound with a complex structure that includes both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[benzyl(methyl)amino]-N-(2,5-dimethoxyphenyl)propanamide;hydrochloride typically involves multiple steps, starting with the preparation of the core structure. One common method involves the reaction of 2,5-dimethoxybenzaldehyde with benzylmethylamine under specific conditions to form the intermediate product. This intermediate is then subjected to further reactions, including amide formation and hydrochloride addition, to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

3-[benzyl(methyl)amino]-N-(2,5-dimethoxyphenyl)propanamide;hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic ring, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst like iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

3-[benzyl(methyl)amino]-N-(2,5-dimethoxyphenyl)propanamide;hydrochloride has several scientific research applications:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various conditions, although specific applications may still be under research.

    Industry: Utilized in the development of new materials or as a component in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 3-[benzyl(methyl)amino]-N-(2,5-dimethoxyphenyl)propanamide;hydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways and targets can vary depending on the context of its use, such as therapeutic applications or biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    N-Benzylmethylamine: Shares a similar benzyl and methylamine structure but lacks the additional aromatic and amide components.

    2,5-Dimethoxybenzaldehyde: Contains the dimethoxyphenyl group but does not have the amine or amide functionalities.

Uniqueness

3-[benzyl(methyl)amino]-N-(2,5-dimethoxyphenyl)propanamide;hydrochloride is unique due to its combination of aromatic, aliphatic, and amide groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

3-[benzyl(methyl)amino]-N-(2,5-dimethoxyphenyl)propanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3.ClH/c1-21(14-15-7-5-4-6-8-15)12-11-19(22)20-17-13-16(23-2)9-10-18(17)24-3;/h4-10,13H,11-12,14H2,1-3H3,(H,20,22);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTZZOISGKSQQCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC(=O)NC1=C(C=CC(=C1)OC)OC)CC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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